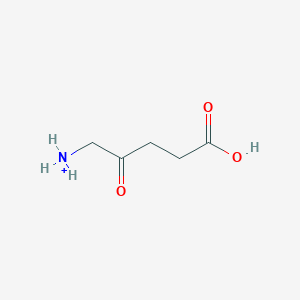

5-Ammoniolevulinic acid

描述

Historical Discovery and Early Biochemical Investigations

The journey into the biochemical significance of 5-Ammoniolevulinic acid (5-ALA), a non-proteinogenic amino acid, began in the mid-20th century. Its discovery was a pivotal moment in understanding the biosynthesis of porphyrins, a class of complex macrocyclic molecules essential for life. In 1953, David Shemin and his colleague C.S. Russell first identified 5-ALA in duck blood. nih.govmdpi.com This discovery was not an isolated event but rather the culmination of meticulous research aimed at unraveling the metabolic pathways leading to the formation of heme, the iron-containing component of hemoglobin.

Prior to the identification of 5-ALA, Shemin's laboratory had been conducting groundbreaking experiments using isotopic labeling to trace the metabolic precursors of heme. As early as 1945, Shemin ingested 15N-labeled glycine (B1666218) to demonstrate its incorporation into his own heme. mdpi.comcellmolbiol.org Subsequent studies from his and Albert Neuberger's laboratories in the early 1950s established that all the atoms of the porphyrin molecule could be sourced from two simple precursors: glycine and succinate (B1194679). nih.govasm.org Specifically, they proposed that an "active" form of succinate, later identified as succinyl-CoA, condenses with glycine. nih.govasm.orgresearchgate.net

The discovery of 5-ALA provided the missing link in this pathway. Shemin and Russell demonstrated that 5-ALA could effectively substitute for glycine and succinate in the synthesis of porphyrins, suggesting it was a key intermediate. mdpi.comnih.gov This was confirmed by experiments showing that 5-ALA is converted to porphobilinogen (B132115), the next intermediate in the pathway. nih.gov The enzyme responsible for the synthesis of 5-ALA from glycine and succinyl-CoA, 5-aminolevulinate synthase (ALAS), was subsequently discovered by Shemin and Neuberger's groups. asm.orgembopress.org These early investigations firmly established the central role of 5-ALA in the biosynthesis of all tetrapyrrole compounds in animals and other organisms. nih.gov

Significance within Biological Systems: A Theoretical Overview

This compound holds a position of fundamental importance in biological systems as the committed precursor for the biosynthesis of all tetrapyrroles. nih.govembopress.org This diverse group of molecules includes heme, chlorophyll (B73375), and vitamin B12, which are indispensable for a wide range of vital functions. nih.gov The synthesis of these essential compounds begins with the formation of 5-ALA.

The universal role of 5-ALA as the initial building block underscores its significance. In animals, fungi, and α-proteobacteria, 5-ALA is synthesized via the C4 pathway, also known as the Shemin pathway. nih.govasm.org This pathway involves the condensation of glycine and succinyl-CoA, a reaction catalyzed by the enzyme 5-aminolevulinate synthase (ALAS). embopress.orgfrontiersin.org In contrast, plants, algae, and many bacteria utilize the C5 pathway, where 5-ALA is synthesized from glutamate (B1630785). mdpi.comfrontiersin.org

The tetrapyrrole synthesis pathway proceeds from 5-ALA through a series of enzymatic steps to produce protoporphyrin IX, the final common intermediate. wikipedia.org From this point, the pathway branches to form the different tetrapyrroles. For instance, the insertion of iron into protoporphyrin IX yields heme, which is crucial for oxygen transport (as part of hemoglobin and myoglobin), electron transport in cellular respiration (cytochromes), and various enzymatic reactions. wikipedia.org In plants and photosynthetic bacteria, the insertion of magnesium into protoporphyrin IX initiates the synthesis of chlorophyll, the primary pigment for photosynthesis.

The regulation of tetrapyrrole biosynthesis is tightly controlled, with the synthesis of 5-ALA being the rate-limiting step in many organisms. embopress.orgencyclopedia.pub This ensures that the production of these potent molecules is matched to cellular needs, preventing the accumulation of potentially toxic intermediates.

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly since its discovery. Initially, the focus was squarely on its fundamental role in the biosynthesis of porphyrins. researchgate.netjhu.edu The pioneering work of Shemin and others in the 1950s laid the groundwork for understanding this crucial metabolic pathway. sbipharma.co.jp For many years, research was concentrated on elucidating the enzymatic steps, the regulatory mechanisms, and the genetic basis of this pathway in various organisms. asm.orgembopress.org

The latter part of the 20th century saw a shift in perspective, with researchers beginning to explore the potential applications of 5-ALA, particularly in medicine. A key observation was that exogenous administration of 5-ALA could lead to the accumulation of protoporphyrin IX, a potent photosensitizer, in certain cells and tissues. encyclopedia.pub This led to the development of photodynamic therapy (PDT), a treatment modality where 5-ALA is used as a prodrug to selectively destroy cancer cells upon exposure to light. encyclopedia.pub The first report of using ALA-PDT for cell inactivation was in 1987. encyclopedia.pub This marked a significant expansion of 5-ALA research beyond basic biochemistry into the realm of clinical applications.

In recent years, the scope of 5-ALA research has broadened even further. Scientists are investigating its applications in agriculture as a plant growth regulator, with studies showing it can enhance chlorophyll synthesis and protect plants from stress. wikipedia.org There is also growing interest in its use as an animal feed additive to improve iron status and immune response. nih.gov Furthermore, the advent of metabolic engineering has opened up new avenues for the microbial production of 5-ALA. nih.gov Researchers are now focused on optimizing fermentation processes and developing engineered microbial strains for the large-scale, cost-effective synthesis of this valuable compound. nih.govsbipharma.co.jp

Foundational Methodological Approaches in Early this compound Research

The early elucidation of the role of this compound in porphyrin biosynthesis was heavily reliant on several key methodological approaches. Isotopic labeling was a cornerstone of this research. Scientists like David Shemin utilized stable isotopes, such as ¹⁵N, and radioactive isotopes, like ¹⁴C, to trace the metabolic fate of precursor molecules. cellmolbiol.orgresearchgate.net By feeding labeled compounds like glycine and acetate (B1210297) to organisms and then isolating and degrading the resulting heme, researchers could pinpoint which atoms from the precursors were incorporated into the porphyrin structure. nih.gov This meticulous work was instrumental in deducing that glycine and succinyl-CoA were the building blocks of heme. nih.govasm.org

The development of in vitro systems was another critical advancement. Researchers found that they could study porphyrin synthesis outside of a whole organism by using preparations of avian erythrocytes and mammalian reticulocytes. nih.gov These cell-based systems, and later cell-free extracts, allowed for more controlled experiments to identify intermediates and the enzymes involved in the pathway. nih.gov

Classical biochemical techniques were also essential. These included methods for the isolation and purification of enzymes, such as 5-aminolevulinate synthase, and the chemical characterization of intermediates like porphobilinogen. nih.govembopress.org Spectrophotometry was widely used to quantify porphyrins and their precursors based on their unique light absorption properties.

Furthermore, the use of metabolic inhibitors played a role in piecing together the pathway. For instance, the discovery that certain compounds could inhibit porphyrin synthesis from glycine and succinate, but not from 5-ALA, provided strong evidence for 5-ALA's position as an intermediate in the pathway. nih.gov These foundational methodologies, combining isotopic tracing, in vitro systems, and biochemical analysis, were pivotal in unraveling the secrets of porphyrin biosynthesis and establishing the central role of this compound.

Structure

3D Structure

属性

IUPAC Name |

(4-carboxy-2-oxobutyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXJTSGNIOSYLO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Integration of 5 Ammoniolevulinic Acid

Pathways of 5-Ammoniolevulinic Acid Synthesis in Prokaryotic Systems: C4 Pathway

The C4 pathway, also known as the Shemin pathway, is operative in alpha-proteobacteria, as well as in animals and yeast. frontiersin.orgresearchgate.netnih.gov This pathway initiates with the condensation of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, and the amino acid glycine (B1666218). frontiersin.orgjmb.or.kr This reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, to yield this compound. frontiersin.orgfrontiersin.org

In some prokaryotes like Rhodobacter sphaeroides, two genes, hemA and hemT, have been identified to encode for ALAS isoenzymes. frontiersin.orgnih.gov The hemA gene product is typically responsible for the majority of ALAS activity. frontiersin.orgnih.gov Metabolic engineering strategies in prokaryotes, such as Escherichia coli, have focused on expressing the C4 pathway to enhance ALA production. oup.comnih.gov For instance, overexpressing the hemA gene from Rhodobacter capsulatus in E. coli has been shown to significantly increase ALA synthesis. oup.comnih.gov Further optimization has involved enhancing the supply of precursors like glycine and succinyl-CoA and downregulating the subsequent enzyme in the pathway, ALA dehydratase (encoded by hemB), to prevent ALA consumption. oup.comnih.gov

Pathways of this compound Synthesis in Eukaryotic Systems: C5 Pathway

The C5 pathway is the predominant route for ALA synthesis in most bacteria, archaea, algae, and plants. researchgate.netd-nb.info This pathway utilizes glutamate (B1630785) as the initial substrate. d-nb.info The process involves three key enzymatic steps. nih.govd-nb.info

First, glutamate is attached to a specific transfer RNA (tRNA) to form glutamyl-tRNA, a reaction catalyzed by glutamyl-tRNA synthetase (GluTS). nih.govd-nb.info Subsequently, the glutamyl-tRNA is reduced by the NADPH-dependent enzyme glutamyl-tRNA reductase (GluTR) to form glutamate-1-semialdehyde (B1620169) (GSA). nih.govd-nb.infooup.com In the final step, GSA is converted to this compound through a transamination reaction catalyzed by glutamate-1-semialdehyde aminotransferase (GSA-AM). nih.govd-nb.infooup.com The genes encoding these enzymes are typically gltX (for GluTS), hemA (a different hemA from the C4 pathway, encoding GluTR), and hemL (for GSA-AM). frontiersin.orgresearchgate.net

Regulation of this compound Biosynthesis

The synthesis of this compound is a tightly regulated process, ensuring that the production of tetrapyrroles is balanced with cellular needs. This regulation occurs at both the enzymatic and genetic levels.

Enzymatic Control Mechanisms (e.g., 5-Aminolevulinate Synthase (ALAS) regulation)

5-Aminolevulinate synthase (ALAS) is the rate-limiting enzyme in the heme biosynthetic pathway in many organisms. nih.govnih.govporphyrianet.org Its activity is subject to several layers of control. A primary mechanism is feedback inhibition by the end-product of the pathway, heme. frontiersin.orgnih.gov Heme can repress the transcription of the ALAS gene and also inhibit the transport of the ALAS enzyme from the cytoplasm into the mitochondria, its site of function. nih.gov

In mammals, there are two isoforms of ALAS: a ubiquitous, housekeeping form (ALAS1) and an erythroid-specific form (ALAS2). nih.govnih.gov ALAS1 is responsible for providing heme for various hemoproteins like cytochromes, while ALAS2 is dedicated to hemoglobin production in developing red blood cells. nih.govpnas.org The expression of ALAS2 is significantly upregulated during erythropoiesis and is critically dependent on the availability of iron. nih.govnih.gov Glucose has also been shown to repress the expression of hepatic ALAS-1. porphyrianet.org The C-terminal extension present in eukaryotic ALAS homologs, but not in their prokaryotic counterparts, plays a role in enzyme regulation and function. nih.gov

Genetic Regulatory Elements and Metabolic Engineering Strategies

The regulation of ALA biosynthesis also involves genetic elements that control the transcription of the relevant genes. For the ALAS2 gene, transcriptional control elements have been identified in both the promoter and intronic enhancer regions. nih.gov The transcription of ALAS1 can be induced by various drugs that also induce cytochrome P450 enzymes, ensuring a coordinated increase in both the apoprotein and the heme prosthetic group. pnas.org

Metabolic engineering has been extensively used to manipulate these regulatory networks to overproduce ALA. d-nb.inforesearchgate.net Strategies in organisms like Escherichia coli and Saccharomyces cerevisiae include:

Overexpression of key enzymes : Increasing the expression of ALAS (hemA) in the C4 pathway or the enzymes of the C5 pathway has been shown to boost ALA production. oup.comd-nb.info

Deregulation of feedback inhibition : Engineering ALAS to be less sensitive to heme inhibition has been a successful strategy. researchgate.net

Channeling of metabolic flux : This involves upregulating the supply of precursors like succinyl-CoA and glycine, and downregulating competing pathways. oup.comresearchgate.net For example, inactivating genes in competing metabolic branches can redirect carbon flow towards ALA synthesis. oup.com

Controlling downstream pathways : Fine-tuning the expression of genes downstream of ALA synthesis, such as hemB which encodes ALA dehydratase, using tools like CRISPRi, can prevent the conversion of ALA to subsequent intermediates and lead to its accumulation. frontiersin.org

Enhancing cellular tolerance : Strategies to improve the cell's ability to tolerate high concentrations of ALA have also been employed. researchgate.net

Table 1: Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target | Organism Example | Outcome | Reference |

|---|---|---|---|---|

| Overexpression of Key Enzyme | hemA (ALAS) from Rhodobacter capsulatus | Escherichia coli | Increased ALA production from 20 to 689 mg/L. | oup.com |

| Overexpression of Key Enzyme | HEM1 (ALAS) | Saccharomyces cerevisiae | More than threefold increase in ALA production. | d-nb.info |

| Pathway Regulation | Downregulation of hemB expression | Escherichia coli | Further increased ALA production to 2.81 g/L in batch-fermentation. | oup.com |

| Protein Engineering | Rational engineering of ALAS to release heme inhibition | Escherichia coli | Improved catalytic activity and reduced feedback inhibition. | researchgate.net |

| Precursor Supply Enhancement | Overexpression of genes to increase succinyl-CoA supply | Escherichia coli | Channeled metabolic flux towards ALA biosynthesis. | researchgate.net |

| Genetic Regulation | CRISPRi-based repression of hemB | Escherichia coli | Fine-tuned reduction of metabolic flux from ALA to heme, promoting ALA accumulation. | frontiersin.org |

Integration of this compound into Tetrapyrrole Biosynthesis

This compound is the foundational molecule from which all tetrapyrroles are built. frontiersin.orgresearchgate.netoup.com Eight molecules of ALA are required to synthesize the first cyclic tetrapyrrole intermediate, uroporphyrinogen III. researchgate.net

Heme Biosynthetic Pathway

The heme biosynthetic pathway is a conserved series of enzymatic reactions that converts ALA into heme. nih.govencyclopedia.pub The initial step in this part of the pathway involves the condensation of two molecules of ALA to form porphobilinogen (B132115) (PBG), a reaction catalyzed by ALA dehydratase (also known as porphobilinogen synthase). encyclopedia.pubresearchgate.net Four molecules of PBG are then sequentially polymerized by porphobilinogen deaminase to form a linear tetrapyrrole called hydroxymethylbilane (B3061235). oup.comresearchgate.net

This linear molecule is then cyclized by uroporphyrinogen III synthase to form uroporphyrinogen III. oup.comresearchgate.net A series of subsequent enzymatic modifications, including decarboxylations and oxidations, convert uroporphyrinogen III into protoporphyrin IX. frontiersin.orgoup.com The final step in the pathway is the insertion of a ferrous iron ion (Fe2+) into the center of the protoporphyrin IX ring, a reaction catalyzed by the enzyme ferrochelatase, to produce heme. researchgate.net

Table 2: Key Enzymes in the Heme Biosynthetic Pathway Post-ALA Synthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| ALA Dehydratase (Porphobilinogen Synthase) | ALAD (PBGS) | Condenses two molecules of ALA to form porphobilinogen (PBG). | encyclopedia.pubresearchgate.net |

| Porphobilinogen Deaminase | PBGD | Polymerizes four molecules of PBG to form hydroxymethylbilane. | researchgate.net |

| Uroporphyrinogen III Synthase | UROS | Cyclizes hydroxymethylbilane to form uroporphyrinogen III. | researchgate.net |

| Uroporphyrinogen III Decarboxylase | UROD | Decarboxylates uroporphyrinogen III. | researchgate.net |

| Coproporphyrinogen III Oxidase | CPOX | Oxidizes coproporphyrinogen III. | researchgate.net |

| Protoporphyrinogen (B1215707) IX Oxidase | PPOX | Oxidizes protoporphyrinogen IX. | researchgate.net |

| Ferrochelatase | FECH | Inserts ferrous iron into protoporphyrin IX to form heme. | researchgate.net |

Chlorophyll (B73375) Biosynthetic Pathway

5-Aminolevulinic acid (ALA) is the universal and essential precursor for the biosynthesis of all tetrapyrrole compounds in living organisms, including chlorophyll in plants and heme in animals. nih.govfrontiersin.org The process of chlorophyll formation is intricate, involving more than 17 enzymes. researchgate.net The synthesis of chlorophyll can be broken down into four main stages:

The creation of 5-aminolevulinic acid (ALA). researchgate.net

The formation of the pyrrole (B145914) ring, porphobilinogen (PBG), from two ALA molecules, and the subsequent assembly of four PBG molecules to produce the first closed tetrapyrrole, uroporphyrinogen III. researchgate.net

The synthesis of protoporphyrin IX through a series of decarboxylation and oxygenation reactions. researchgate.net

The insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX molecule, directing it towards the chlorophyll branch of tetrapyrrole synthesis. researchgate.net

In plants, algae, and most bacteria, ALA is synthesized from glutamate via the C5 pathway, which occurs in the stroma of chloroplasts. mdpi.comwikipedia.org This three-step enzymatic process begins with the ligation of glutamate to its transfer RNA (tRNAGlu) by glutamyl-tRNA synthetase (GluTS). mdpi.com Subsequently, glutamyl-tRNA reductase (GluTR) catalyzes the reduction of glutamyl-tRNA to glutamate-1-semialdehyde (GSA). mdpi.comnih.gov Finally, glutamate-1-semialdehyde aminotransferase (GSAT) converts GSA into ALA. researchgate.net The formation of ALA is the rate-limiting step in chlorophyll biosynthesis and is subject to tight regulation, particularly by light. nih.govnih.govnih.gov Light has been shown to significantly increase the transcript levels of the genes encoding both GluTR (HEMA) and GSAT (GSA1), indicating a coordinated transcriptional control mechanism. nih.govnih.gov

Following its synthesis, two molecules of ALA are condensed by the enzyme ALA dehydratase (ALAD) to form porphobilinogen (PBG). mdpi.commdpi.com Four molecules of PBG are then polymerized to eventually form protoporphyrin IX (Proto IX). mdpi.comresearchgate.net At this point, the pathway branches. The insertion of Fe²⁺ by ferrochelatase (FECH) leads to the production of heme, while the insertion of Mg²⁺ by Mg-chelatase (MCH) commits the molecule to the chlorophyll synthesis pathway. mdpi.com

The regulation of chlorophyll levels in plants is a dynamic balance between synthesis and degradation. researchgate.net Exogenous application of ALA has been shown to influence this balance. Low concentrations of ALA can enhance the accumulation of chlorophyll and endogenous ALA. mdpi.comcas.cz For instance, in wheat seedlings, the application of 50 mg/L of ALA significantly increased the contents of chlorophyll precursors like porphobilinogen, uroporphyrinogen III, and protoporphyrin IX. mdpi.com This was attributed to the increased activities of ALA dehydratase and uroporphyrinogen III synthase. mdpi.com However, high concentrations of ALA can have an inhibitory effect. cas.cz

Table 1: Key Enzymes in the Chlorophyll Biosynthetic Pathway Starting from 5-ALA

| Enzyme | Abbreviation | Function |

| Glutamyl-tRNA synthetase | GluTS | Ligates glutamate to tRNAGlu. mdpi.com |

| Glutamyl-tRNA reductase | GluTR | Reduces glutamyl-tRNA to glutamate-1-semialdehyde (GSA). mdpi.comnih.gov |

| Glutamate-1-semialdehyde aminotransferase | GSAT | Converts GSA to 5-aminolevulinic acid (ALA). researchgate.net |

| 5-Aminolevulinate Dehydratase | ALAD | Catalyzes the condensation of two ALA molecules to form porphobilinogen (PBG). mdpi.commdpi.com |

| Hydroxymethylbilane Synthase | HB synthase | Involved in the polymerization of PBG. researchgate.net |

| Uroporphyrinogen III Synthase | Uro III synthase | Forms uroporphyrinogen III. mdpi.comresearchgate.net |

| Mg-chelatase | MCH | Inserts Mg²⁺ into protoporphyrin IX. mdpi.com |

| Ferrochelatase | FECH | Inserts Fe²⁺ into protoporphyrin IX. mdpi.com |

| Protochlorophyllide Oxidoreductase | POR | A light-dependent enzyme that catalyzes a key step in chlorophyll synthesis. mdpi.comresearchgate.net |

Cobalamin Biosynthetic Pathway

5-Aminolevulinic acid also serves as the foundational precursor for the synthesis of cobalamin, also known as vitamin B12. nih.govnih.gov This complex biosynthetic process is exclusive to certain bacteria and archaea. wikipedia.org The pathway to adenosylcobalamin, a biologically active form of vitamin B12, begins with the synthesis of uroporphyrinogen III from ALA, a step that is common to the biosynthesis of other tetrapyrroles like heme and chlorophyll. nih.govresearchgate.net

The biosynthesis of cobalamin can be broadly divided into two main routes: an aerobic pathway and an anaerobic pathway. wikipedia.org A primary distinction between these two pathways lies in the timing of cobalt insertion into the macrocycle. wikipedia.orgresearchgate.net In the anaerobic pathway, found in organisms like Salmonella typhimurium and Bacillus megaterium, cobalt insertion is an early step. wikipedia.org Conversely, in the aerobic pathway, utilized by bacteria such as Pseudomonas denitrificans, cobalt is incorporated at a later stage. wikipedia.org

The initial phase of both pathways involves the conversion of ALA to uroporphyrinogen III. nih.govwikipedia.org From this crucial intermediate, the pathway diverges towards cobalamin synthesis. A series of enzymatic reactions, including methylations and a ring contraction, transform uroporphyrinogen III into the corrin (B1236194) ring structure characteristic of cobalamin. nih.gov Ultimately, these steps lead to the formation of cobyric acid. The final stages of the synthesis involve the attachment of an aminopropanol (B1366323) sidechain and the assembly of the nucleotide loop, which provides the lower axial ligand to the cobalt ion. wikipedia.org

Efforts to enhance the microbial production of vitamin B12 have often focused on supplementing the fermentation medium with precursors like ALA, as well as cobalt ions. mdpi.com In some microorganisms, increasing the availability of ALA has been shown to lead to higher production of cobalamin. mdpi.com

Table 2: Comparison of Aerobic and Anaerobic Cobalamin Biosynthesis

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Oxygen Requirement | Requires oxygen. wikipedia.org | Does not require oxygen. wikipedia.org |

| Cobalt Insertion | Occurs late in the pathway. wikipedia.org | Occurs early in the pathway. wikipedia.org |

| Key Intermediate | Hydrogenobyrinic acid (without cobalt). wikipedia.org | Cobalt is incorporated into the precursor early on. wikipedia.org |

| Example Organisms | Pseudomonas denitrificans, Rhodobacter capsulatus. wikipedia.org | Salmonella typhimurium, Bacillus megaterium, Propionibacterium freudenreichii. wikipedia.org |

Role of this compound Beyond Tetrapyrrole Precursor Functions

While the primary and most well-documented role of 5-aminolevulinic acid is as the committed precursor for all tetrapyrrole compounds, emerging research suggests it may have other physiological functions. nih.govfrontiersin.org

One significant area of investigation is its potential role in retrograde signaling, a communication process from plastids to the nucleus that influences nuclear gene expression. nih.gov The synthesis of ALA is a critical regulatory point in the tetrapyrrole pathway, and its rate is influenced by various environmental and metabolic signals. nih.gov This central regulatory position has led to the hypothesis that ALA synthesis itself could be a source of signals that modulate gene expression in the nucleus. nih.gov Studies on Arabidopsis mutants with defects in tetrapyrrole biosynthesis have shown that a reduced capacity to synthesize ALA is a common feature among mutants that exhibit uncoupled nuclear gene expression from the state of the chloroplasts. nih.gov Furthermore, experiments involving the inhibition of ALA synthesis or the external application of ALA have provided evidence that the levels of ALA or the flux through its synthesis pathway can impact the transcription of photosynthetic genes in the nucleus. nih.gov

Beyond its role in signaling, ALA has been explored for its potential as a plant growth regulator. nih.govcosmobiousa.com When applied exogenously at low concentrations, ALA has been observed to promote plant growth and enhance tolerance to various abiotic stresses. wikipedia.orgcas.cz This effect is often linked to its ability to increase chlorophyll content and photosynthetic efficiency. researchgate.net

In the context of animal and human health, ALA is a precursor to heme, a vital component of hemoglobin, myoglobin, and cytochromes. wikipedia.orgencyclopedia.pub Heme plays a crucial role in oxygen transport, electron transport, and ATP synthesis. mdpi.com The administration of exogenous ALA can stimulate the heme biosynthesis pathway. encyclopedia.pub This property is exploited in photodynamic therapy and diagnosis for cancer, where the accumulation of the photosensitive heme precursor, protoporphyrin IX, in tumor cells allows for their selective visualization and destruction. nih.govmdpi.com Additionally, some studies suggest that ALA, as a precursor for heme synthesis, may help improve mitochondrial function and energy metabolism. researchgate.net

Molecular and Cellular Mechanisms of 5 Ammoniolevulinic Acid Action

Enzyme Interactions and Substrate Specificity

5-Aminolevulinic acid (5-ALA) is a natural non-protein amino acid that serves as the initial compound in the porphyrin synthesis pathway, which is crucial for the production of heme and other tetrapyrrole compounds. frontiersin.orgwiley.com The enzymatic interactions involving 5-ALA are central to its biological effects.

The primary enzyme that utilizes 5-ALA as a substrate is Aminolevulinate Dehydratase (ALAD) , also known as porphobilinogen (B132115) synthase. oup.comwikipedia.org This enzyme catalyzes the condensation of two molecules of 5-ALA to form porphobilinogen, the next precursor in the heme biosynthetic pathway. wikipedia.orgtufts.edu The reaction mechanism of ALAD is complex, involving the formation of a Schiff base intermediate. tufts.edu The enzyme has two distinct binding sites for the two 5-ALA substrate molecules, referred to as the A-site and the P-site. tufts.edu ALAD exhibits high substrate specificity for 5-ALA.

Another key enzyme in this pathway is 5-Aminolevulinate Synthase (ALAS) , which is responsible for the synthesis of 5-ALA from glycine (B1666218) and succinyl-CoA in the mitochondria. wiley.combiorxiv.org While 5-ALA is a product of this enzyme, the regulation of ALAS activity is a critical factor in cellular 5-ALA levels. The end-product of the pathway, heme, exerts feedback inhibition on ALAS, thus controlling the rate of 5-ALA production. frontiersin.orgporphyrianet.org Exogenously supplied 5-ALA can bypass this feedback regulation, leading to an accumulation of downstream intermediates. scispace.com

The final enzyme in the heme synthesis pathway, Ferrochelatase , which inserts iron into protoporphyrin IX (PpIX) to form heme, also indirectly relates to 5-ALA's mechanism of action. researchgate.net In certain cellular contexts, particularly in tumor cells, the activity of ferrochelatase can be a rate-limiting step, leading to the accumulation of PpIX when exogenous 5-ALA is provided. researchgate.net This accumulation is a key principle behind 5-ALA-based photodynamic therapy. researchgate.net

Interactive Table: Key Enzymes in the 5-ALA Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| 5-Aminolevulinate Synthase | ALAS | Catalyzes the first committed step in heme biosynthesis. biorxiv.org | Glycine, Succinyl-CoA | 5-Aminolevulinic acid |

| Aminolevulinate Dehydratase | ALAD | Catalyzes the condensation of two 5-ALA molecules. oup.com | 5-Aminolevulinic acid | Porphobilinogen |

| Ferrochelatase | FECH | Catalyzes the final step in heme biosynthesis. researchgate.net | Protoporphyrin IX, Fe2+ | Heme |

Transcriptional and Translational Regulatory Effects

The administration of 5-ALA can lead to significant transcriptional and translational regulatory effects, primarily through its influence on the heme biosynthesis pathway and the subsequent products.

The synthesis of ALAS , the rate-limiting enzyme for 5-ALA biosynthesis, is highly regulated at both the transcriptional and translational levels. frontiersin.org The presence of heme, the final product of the pathway, represses the expression of the ALAS1 gene, which provides the "housekeeping" supply of heme. porphyrianet.orgplos.org This repression occurs through multiple mechanisms, including decreased transcription and destabilization of the mRNA. Exogenous 5-ALA, by increasing intracellular heme levels (in cells with a fully functional pathway), can indirectly lead to the downregulation of ALAS1 transcription.

Conversely, in some model organisms, strategies to increase 5-ALA production involve the regulated expression of key genes in downstream pathways. nih.gov For instance, down-regulating the expression of genes like hemB (encoding ALAD) and hemH (encoding ferrochelatase) in Escherichia coli has been shown to increase the accumulation of 5-ALA. oup.com Furthermore, studies in cucumber seedlings under salt stress showed that exogenous ALA application upregulated the expression of genes involved in the chlorophyll (B73375) synthesis branch of the tetrapyrrole pathway, such as HEMA1 (glutamyl-tRNA reductase), CHLH (Mg-chelatase), and POR (protochlorophyllide oxidoreductase). frontiersin.org

In the context of cellular metabolism and stress responses, 5-ALA has been shown to influence the expression of several key regulatory proteins. For example, treatment with 5-ALA and sodium ferrous citrate (B86180) was found to upregulate the mRNA levels of Nrf-2, HO-1, Sirt-1, and PGC-1α. wiley.com

Cellular Signaling Pathways Modulated by 5-Ammoniolevulinic Acid (Non-Clinical Context)

In a non-clinical context, 5-ALA has been shown to modulate several cellular signaling pathways, often as a consequence of its metabolic conversion to heme and subsequent downstream effects.

One of the key systems influenced is the Nrf2/Heme Oxygenase-1 (HO-1) pathway . nih.gov Heme, the product of the 5-ALA-initiated pathway, is a substrate for HO-1. The breakdown of heme by HO-1 produces biliverdin (B22007), free iron, and carbon monoxide, which have their own biological activities, including antioxidant and anti-inflammatory effects. nih.gov The activation of the Nrf2/HO-1 system is a significant mechanism by which 5-ALA can exert cytoprotective effects. nih.gov

5-ALA can also influence signaling pathways related to inflammation. It has been shown to suppress the NF-κB signaling pathway , a central regulator of inflammatory responses. nih.gov

Furthermore, 5-ALA impacts pathways involved in energy metabolism. It has been shown to regulate the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) , a master regulator of mitochondrial biogenesis and function. wiley.comnih.gov This can lead to changes in the expression of downstream targets like cytochrome c oxidase subunit IV and uncoupling proteins. nih.gov

Subcellular Localization and Compartmentalization Effects

The biological effects of 5-ALA are intrinsically linked to its subcellular localization and the compartmentalization of the heme biosynthetic pathway. The synthesis of 5-ALA by ALAS occurs in the mitochondria . wiley.combiorxiv.org From there, 5-ALA is exported to the cytoplasm for the subsequent steps of the pathway. biorxiv.org

The conversion of 5-ALA to porphobilinogen by ALAD and the following steps leading to the formation of coproporphyrinogen III occur in the cytoplasm. biorxiv.org Coproporphyrinogen III then re-enters the mitochondria for the final steps of heme synthesis, including the conversion to protoporphyrin IX and the insertion of iron by ferrochelatase. biorxiv.org

Exogenously administered 5-ALA is transported into cells and enters this compartmentalized pathway. researchgate.net A critical aspect of its mechanism, particularly in photodynamic therapy, is the accumulation of Protoporphyrin IX (PpIX) within the mitochondria of tumor cells. researchgate.netspandidos-publications.com This mitochondrial accumulation is a key factor in the targeted cell death induced by light activation. researchgate.net Studies have shown that exposure to 5-ALA can lead to a decrease in the number of mitochondria in certain cell lines. imrpress.com

The trafficking of heme itself, the final product, is also a regulated process. Heme must be mobilized from the mitochondria to other cellular compartments where hemoproteins are required, including the nucleus. biorxiv.org

Impact on Cellular Metabolism (Theoretical/Model Organism Studies)

Theoretical and model organism studies have revealed that 5-ALA can have a significant impact on cellular metabolism, primarily through its role in heme biosynthesis and the subsequent effects on mitochondrial function.

Heme is an essential component of several hemoproteins in the mitochondrial electron transport chain (ETC), such as cytochromes. plos.org Therefore, the availability of 5-ALA can directly influence the efficiency of oxidative phosphorylation and ATP production. wiley.com Supplementation with 5-ALA has been shown to promote mitochondrial electron transport and increase ATP production. wiley.com In mice, 5-ALA supplementation enhanced the activity of Complex IV (cytochrome c oxidase) of the ETC. wiley.com

Conversely, a deficiency in 5-ALA production, as seen in studies with ALAS1 knockdown, can lead to impaired mitochondrial function, reduced glucose uptake, and insulin (B600854) resistance in aged mice. plos.org This highlights a metabolic link between heme biosynthesis and glucose metabolism. plos.org

In cancer cells, which often exhibit reprogrammed energy metabolism (the Warburg effect), 5-ALA has been observed to improve mitochondrial dysfunction by enhancing cytochrome c oxidase activity, thereby disrupting the reliance on glycolysis. spandidos-publications.com Kinetic models of cancer metabolism have been developed to predict the effects of targeting metabolic enzymes, including those in pathways connected to 5-ALA metabolism, to impede cell proliferation. nih.gov

Oxidative Stress Responses and Antioxidant Mechanisms (Theoretical Aspects)

The relationship between 5-ALA and oxidative stress is complex, with the compound exhibiting both pro-oxidant and antioxidant-promoting properties depending on the context.

The accumulation of 5-ALA itself can act as a pro-oxidant . It has been proposed that 5-ALA can generate reactive oxygen species (ROS), leading to oxidative damage to biomolecules. nih.gov This pro-oxidant effect is thought to underlie some of the clinical manifestations of certain porphyrias, where high levels of 5-ALA accumulate. nih.gov

However, the most significant impact of 5-ALA on oxidative stress is mediated through the accumulation of its metabolic product, Protoporphyrin IX (PpIX) , which is a potent photosensitizer. patsnap.comresearchgate.net In the presence of light, excited PpIX transfers energy to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen and free radicals. researchgate.netpatsnap.com This is the fundamental mechanism of 5-ALA-based photodynamic therapy. researchgate.net The resulting oxidative stress leads to cellular damage and apoptosis or necrosis. researchgate.net

Conversely, 5-ALA can also trigger antioxidant mechanisms . As mentioned previously, the heme produced from 5-ALA metabolism can induce the Nrf2/HO-1 pathway. nih.gov Heme oxygenase-1 breaks down heme into products like biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, which contribute to cytoprotection through their antioxidant and immunomodulatory effects. nih.gov Therefore, by modulating the heme pathway, 5-ALA can indirectly enhance the cell's antioxidant capacity. nih.gov

Applications of 5 Ammoniolevulinic Acid in Non Human Biological Research Models

Plant Science Applications of 5-Ammoniolevulinic Acid

This compound (5-ALA), a key precursor in the biosynthesis of tetrapyrroles like chlorophyll (B73375) and heme, has garnered significant attention in plant science research. ebi.ac.uk Its application in non-human biological models, specifically in plants, has revealed its potential to influence various physiological processes, from enhancing agricultural productivity to modulating stress responses and improving photosynthetic efficiency.

Agricultural Productivity Enhancements (Research Models)

Research across various plant models has demonstrated the potential of 5-ALA to improve agricultural productivity. Low concentrations of 5-ALA can act as a plant growth regulator, promoting seed germination, enhancing plant growth (both root and shoot), and ultimately increasing crop yield. mdpi.com

Studies have shown that soaking wheat seeds in a 5 mg/L 5-ALA solution improved germination rates and promoted the growth of young roots and shoots. mdpi.com Similarly, in pakchoi, 5-ALA at concentrations between 0.01 and 10 mg/L promoted seed germination under both normal and salt stress conditions. mdpi.com In wheat, seed soaking with 0.5–50 mg L−1 of 5-ALA led to a 15%–20% increase in tiller number and a total yield increase of approximately 5%. mdpi.com Foliar application of 10–50 mg L−1 5-ALA during the growth period further improved grain yield by 15%. mdpi.com However, it is crucial to note that higher concentrations can have a detrimental effect, with 100 mg/L of 5-ALA shown to reduce crop yields. mdpi.comwellyoutech.com

In tomato plants, exogenous application of 5-ALA has been found to promote coloration and improve fruit quality by regulating carotenoid metabolism. frontiersin.org Research on Pseudostellaria heterophylla showed that a 20 mg·L−1 concentration of 5-ALA significantly increased the yield of fresh roots and biomass allocation. nih.gov Furthermore, 5-ALA has been used in plant tissue culture to induce the formation of adventitious buds and roots, demonstrating its regulatory activity that mimics both auxin and cytokinin. wellyoutech.com For instance, in Cymbidium, 0.1–1 mg L−1 of 5-ALA induced protocorm-like bodies and shoot formation in vitro. mdpi.com

Table 1: Effects of this compound on Agricultural Productivity in Research Models

| Plant Model | Application Details | Observed Effects |

|---|---|---|

| Wheat | Seed soaking with 5 mg/L solution for 4 hours. mdpi.com | Improved germination rate and growth of young roots and shoots. mdpi.com |

| Wheat | Seed soaking with 0.5–50 mg L−1. mdpi.com | 15%–20% increase in tiller number, ~5% increase in total yield. mdpi.com |

| Wheat | Foliar spray with 10–50 mg L−1 during growth. mdpi.com | ~15% improvement in grain yield. mdpi.com |

| Pakchoi | 0.01–10 mg L−1 application. mdpi.com | Promoted seed germination under normal and salt stress. mdpi.com |

| Tomato | Exogenous application. frontiersin.org | Promoted fruit coloration and improved quality. frontiersin.org |

| Pseudostellaria heterophylla | 20 mg·L−1 foliar spray. nih.gov | Significant increase in fresh root yield and biomass allocation. nih.gov |

| Cymbidium | 0.1–1 mg L−1 in vitro. mdpi.com | Induced protocorm-like bodies and shoot formation. mdpi.com |

Stress Physiology Modulation in Plants (Mechanistic Studies)

5-ALA plays a significant role in modulating plant responses to various abiotic stresses, including salinity, drought, and temperature extremes. nih.gov Its application has been shown to enhance stress tolerance by influencing a range of physiological and molecular mechanisms. nih.govmdpi.com

Under salt stress, 5-ALA helps maintain ion homeostasis. For instance, in cucumber seedlings, pretreatment with 5-ALA upregulates the expression of the high-affinity K+ transporter protein 1 (HKT1), which regulates the Na+/K+ balance. mdpi.com It also alleviates oxidative stress by boosting the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). mdpi.com Furthermore, 5-ALA enhances proline accumulation, a compatible osmolyte, by upregulating the expression of delta-1-pyrroline-5-carboxylate synthase (P5CS) in oilseed rape under salt stress. mdpi.com

In the context of drought stress, research on strawberry plants demonstrated that 5-ALA mitigated the adverse effects of osmotic stress by improving water absorption and xylem sap flux. nih.gov Mechanistic insights revealed that 5-ALA's protective role is linked to tissue-specific responses of abscisic acid (ABA) biosynthesis and signaling. nih.gov

Studies on various plants, including red pepper, drooping wild ryegrass, and soybean, have shown that 5-ALA treatment improves antioxidant capacity in response to cold stress by increasing the activities of SOD, ascorbate (B8700270) peroxidase (APX), glutathione (B108866) reductase (GR), CAT, and heme oxygenase-1 (HO-1). mdpi.com The application of 5-ALA can also lead to swollen chloroplasts and dilation of the thylakoid membrane under salt stress, which modifies photosynthetic sites and contributes to increased photosynthetic efficiency. mdpi.com

Table 2: Mechanistic Effects of this compound in Plant Stress Physiology

| Stress Type | Plant Model | Mechanistic Observations |

|---|---|---|

| Salinity | Cucumber | Upregulation of HKT1 expression, maintaining Na+/K+ homeostasis. mdpi.com |

| Salinity | Oilseed Rape | Upregulation of P5CS, enhancing proline accumulation. mdpi.com |

| Salinity | General | Increased activity of antioxidant enzymes (SOD, CAT, POD). mdpi.com |

| Drought | Strawberry | Improved water absorption and xylem sap flux; tissue-specific ABA responses. nih.gov |

| Cold | Red Pepper, Drooping Wild Ryegrass, Soybean | Increased activity of antioxidant enzymes (SOD, APX, GR, CAT, HO-1). mdpi.com |

| General Abiotic | Various | Modulation of various defense systems to confer stress tolerance. nih.gov |

Photosynthetic Efficiency Research

5-ALA is intrinsically linked to photosynthesis as a precursor to chlorophyll. ebi.ac.uk Research has shown that both exogenous application and endogenous overproduction of 5-ALA can enhance photosynthetic efficiency in plants under various conditions. mdpi.com

Studies on canola (Brassica napus L.) revealed that plants treated with 5-ALA exhibited higher chlorophyll content and net photosynthetic rates. mdpi.com These plants also showed higher activity of photosystem I (PS I) and photosystem II (PS II) reaction centers, leading to improved electron transfer capacity. mdpi.com This ultimately results in higher CO2 assimilation rates. mdpi.com The positive effects of 5-ALA on photosynthesis have been observed under normal conditions as well as under various stresses like cold, salinity, low light, and heat. mdpi.com

In cucumber seedlings under salt stress, 5-ALA was found to alleviate the damage to photosynthesis. frontiersin.org It improved the actual photosynthetic efficiency (Y(II)) and affected other chlorophyll fluorescence indexes, indicating a protective effect on PSII. frontiersin.org Research on Pseudostellaria heterophylla demonstrated that an appropriate concentration of 5-ALA enhanced the net photosynthetic capacity by improving PSII photochemical activity, which in turn increased excitation energy absorption, capture, and electron transfer efficiency of the leaves. nih.gov The application of 5-ALA on leaves can lead to swollen chloroplasts and dilation of the thylakoid membrane, which are structural modifications that can increase photosynthetic efficiency. mdpi.com

Table 3: Research Findings on this compound and Photosynthetic Efficiency

| Plant Model | Condition | Key Findings |

|---|---|---|

| Canola (Brassica napus L.) | Various Nitrogen Levels | Higher chlorophyll content, net photosynthetic rate, and PS I & PS II activity. mdpi.com |

| Cucumber (Cucumis sativus L.) | Salt Stress | Alleviated damage to photosynthesis, improved PSII efficiency. frontiersin.org |

| Pseudostellaria heterophylla | Late Growth Stage | Enhanced net photosynthetic capacity and PSII photochemical activity. nih.gov |

| Strawberry (Fragaria × ananassa Duch.) | Osmotic Stress | Mitigated decreases in photosystem I and II reaction center activities and electron transport. nih.gov |

| Cassia, Peach, Oilseed Rape | Salt Stress | Increased net photosynthetic rate and photochemical efficiency of PSII. mdpi.com |

Microbial Research Applications of this compound

This compound is a crucial intermediate in the tetrapyrrole biosynthesis pathway in many microorganisms. nih.gov Its role in microbial metabolism and more recent explorations into its effects on complex microbial communities like biofilms are active areas of research.

Microbial Metabolism Studies

The study of 5-ALA in microbial metabolism is central to understanding the synthesis of essential compounds like heme and vitamin B12. nih.govresearchgate.net Microorganisms produce 5-ALA through two primary pathways: the C4 (Shemin) pathway and the C5 pathway. researchgate.net The C4 pathway is common in animals, fungi, and some bacteria, while the C5 pathway is found in many plants and other microorganisms. researchgate.net

Research into microbial production of 5-ALA has gained interest as a more sustainable alternative to chemical synthesis. nih.govresearchgate.net Photosynthetic bacteria (PSB) are a promising group of microorganisms for this purpose. nih.govresearchgate.net Studies in Corynebacterium glutamicum have explored metabolic engineering strategies to enhance 5-ALA production. For example, by activating the glyoxylate (B1226380) branch of metabolism, researchers achieved a significant increase in the yield of 3-hydroxypropionate, which is related to the acetyl-CoA precursor pool that can be directed towards 5-ALA synthesis. frontiersin.org

5-ALA also has a bidirectional regulatory effect on different microbes. It can induce porphyrin synthesis and, through photodynamic inactivation, can be used against pathogenic bacteria like Escherichia coli. wellyoutech.com Conversely, studies have indicated that 5-ALA can promote the growth of beneficial probiotic fungi while inhibiting the proliferation of pathogenic fungi. wellyoutech.com This highlights its potential for modulating microbial populations.

Biofilm Formation Research

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which often exhibit increased resistance to antimicrobial agents. nih.govnih.gov While research on the direct role of 5-ALA in biofilm formation is still emerging, its properties as a photosensitizer are being explored for biofilm control.

Photodynamic therapy (PDT) using 5-ALA is a key area of investigation. In this approach, 5-ALA is taken up by microbial cells within a biofilm and converted into a photosensitizer, protoporphyrin IX. When exposed to light of a specific wavelength, this photosensitizer generates reactive oxygen species that can kill the microbial cells and disrupt the biofilm structure. This method has been studied for its potential to inactivate Escherichia coli biofilms, suggesting its utility as a surface disinfectant. wellyoutech.com

While not directly about 5-ALA, research into the role of other amino acids in biofilm formation provides context. For instance, certain D-amino acids have been found to prevent biofilm formation in bacteria like Staphylococcus aureus and Streptococcus mutans. mdpi.com This indicates that amino acids can play a significant role in the complex signaling and structural processes involved in biofilm development and dispersal.

Antimicrobial Photodynamic Inactivation in Pathogen Research (excluding clinical)

This compound (5-ALA) serves as a precursor molecule in the biosynthesis of porphyrins, which are potent photosensitizers. mdpi.com This characteristic is harnessed in antimicrobial photodynamic inactivation (aPDI), a technique that utilizes a photosensitizer and light of a specific wavelength to generate reactive oxygen species (ROS) and induce cell death in pathogenic microorganisms. mdpi.comfrontiersin.org In non-clinical pathogen research, 5-ALA-based aPDI has been investigated as a method to combat a wide array of pathogens, including bacteria, fungi, viruses, and parasites. mdpi.comnih.govresearchgate.net

The mechanism of 5-ALA-based aPDI involves the exogenous administration of 5-ALA, which is taken up by microbial cells. nih.govresearchgate.net Inside the microorganism, 5-ALA is converted into protoporphyrin IX (PpIX), a photosensitive compound. mdpi.comnih.gov Upon irradiation with light of an appropriate wavelength, PpIX becomes excited and transfers energy to molecular oxygen, leading to the formation of singlet oxygen and other ROS. mdpi.comencyclopedia.pub These highly reactive species cause oxidative damage to cellular components, including membranes, proteins, and nucleic acids, ultimately resulting in microbial inactivation. nih.govresearchgate.net

The effectiveness of 5-ALA-aPDI can vary depending on the type of microorganism. Gram-positive bacteria are generally more susceptible to PDI with exogenous photosensitizers compared to Gram-negative bacteria. nih.gov However, studies have demonstrated the efficacy of 5-ALA-aPDI against both, as well as against fungi and parasites. researchgate.net For viruses, which cannot synthesize PpIX on their own, the mechanism is indirect. frontiersin.org It relies on the host cell's uptake of 5-ALA and subsequent PpIX production, leading to viral inactivation through either a host cell immune response or direct photodynamic damage to viral particles. nih.govresearchgate.netfrontiersin.org

Research has explored various parameters to optimize the efficacy of 5-ALA-aPDI, including the concentration of 5-ALA and the light dose. For instance, in studies on Staphylococcus aureus and Pseudomonas aeruginosa, different concentrations of 5-ALA and light dosages were tested to determine the optimal conditions for bactericidal effects. nih.govjfda-online.com One study found that for S. aureus, complete reduction in viable counts was achieved with 1.0 mM ALA and a 162 J/cm² light dose. jfda-online.com For P. aeruginosa, a significant decrease in viability was observed with 5.0 mM ALA and the same light dose. jfda-online.com The effectiveness of 5-ALA-aPDI has also been demonstrated against bacterial biofilms, which are notoriously difficult to eradicate. nih.gov

Table 1: Examples of 5-ALA-aPDI in Pathogen Research

| Pathogen | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | In vitro | Complete reduction of viable counts with 1.0 mM ALA and 162 J/cm² light dose. | jfda-online.com |

| Pseudomonas aeruginosa | In vitro | Significant decrease in bacterial viability with 5.0 mM ALA and 162 J/cm² light dose. | jfda-online.com |

| Candida albicans | Biofilm culture | ALA-PDT induced ultrastructural alterations and apoptosis. | mdpi.com |

| Various bacteria, fungi, parasites, viruses | Review of studies | Exogenous 5-ALA leads to PpIX accumulation and subsequent photoinactivation. | mdpi.comnih.gov |

Animal Model Research (Excluding Human Clinical Aspects)

Animal models are crucial for investigating the in vivo effects and mechanisms of 5-aminolevulinic acid. nih.govnih.gov These studies provide valuable insights into its biochemical and cellular activities in a complex biological system, excluding direct human clinical applications.

Investigating Biochemical Pathways in Animal Models

In animal models, 5-aminolevulinic acid is primarily studied for its role as a key precursor in the heme biosynthesis pathway. mdpi.comresearchgate.net Heme is a vital component of various proteins, including hemoglobin and cytochromes, which are essential for oxygen transport and cellular respiration. researchgate.netwiley.com The administration of exogenous 5-ALA bypasses the rate-limiting step of this pathway, which is catalyzed by the enzyme ALA synthase, leading to an accumulation of downstream intermediates, most notably protoporphyrin IX (PpIX). mdpi.comwiley.com

The biosynthesis of 5-ALA itself occurs through two distinct pathways in nature: one starting from glutamate (B1630785) in plants and bacteria, and another from succinyl-coenzyme A and glycine (B1666218) in animals. animbiosci.org Animal model research has been instrumental in confirming and characterizing this latter pathway. animbiosci.org

Cellular Proliferation Studies in Non-Human Cells (e.g., glioma cell lines)

The selective accumulation of PpIX in rapidly proliferating cells, such as cancer cells, forms the basis of 5-ALA's application in cellular proliferation studies, particularly in the context of photodynamic therapy (PDT). animbiosci.orgresearchgate.net In non-human cell lines, especially glioma cell lines, 5-ALA-mediated PDT is a significant area of investigation. When glioma cells are incubated with 5-ALA, they produce and accumulate high levels of PpIX. researchgate.netnih.gov Subsequent exposure to light of a specific wavelength triggers the phototoxic properties of PpIX, leading to cell death. researchgate.net

Research using rat C6 glioma cells and human SK-N-SH neuroblastoma cells has shown that PpIX accumulation occurs in a time-dependent manner after exposure to 5-ALA. researchgate.net The photocytotoxicity induced by 5-ALA-PDT has been demonstrated in various glioma cell lines, including U251 human glioma cells. researchgate.net Studies have shown that the effectiveness of the therapy depends on both the concentration of 5-ALA and the light fluence rate. researchgate.net For instance, in human glioma spheroids, lower fluence rates were found to be more effective at lower total fluences. researchgate.net

Furthermore, investigations into the molecular mechanisms have revealed that the expression of certain transporters, like the ABCG2 transporter, can influence the susceptibility of glioblastoma cells to 5-ALA-PDT by affecting PpIX efflux. researchgate.net The co-administration of certain compounds, such as genistein, has been shown to increase PpIX fluorescence and potentially enhance the effects of PDT in glioma cell lines. mdpi.com

In Vitro Cellular and Tissue Culture Studies (Non-Human)

In vitro studies using non-human cells and tissue cultures provide a controlled environment to dissect the specific cellular and molecular effects of 5-aminolevulinic acid. mdpi.comanimbiosci.orgresearchgate.net

Studies on Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.org Research has explored the influence of 5-ALA, particularly in the context of photodynamic therapy, on cellular differentiation processes. For example, in vitro experiments on cultured epidermal stem cells (EpSCs) have shown that 5-ALA-induced PDT can enhance EpSC migration and the proportion of transient amplifying cells, suggesting an effect on cell differentiation. researchgate.net This was accompanied by an increased expression of keratin (B1170402) 14 (K14), a marker associated with differentiation in these cells. researchgate.net

The hypothesis that stimulating heme synthesis could induce terminal differentiation, similar to what is observed in erythropoiesis, has led to investigations combining 5-ALA with differentiation inducers. wiley.com These studies have reported increased PpIX levels and subsequent phototoxicity, with an observed upregulation of the enzyme coproporphyrinogen oxidase. wiley.com

Mechanistic Studies on Cell Death Pathways (e.g., apoptosis, necrosis)

A significant body of in vitro research has focused on elucidating the mechanisms of cell death induced by 5-ALA-mediated photodynamic therapy. animbiosci.org Depending on the cell type and the experimental conditions, 5-ALA-PDT can trigger various cell death pathways, including apoptosis, necrosis, and autophagy. nih.gov

Apoptosis , or programmed cell death, is a common outcome of 5-ALA-PDT. encyclopedia.pub This process is often initiated by mitochondrial damage caused by the localized action of PpIX and subsequent ROS production. nih.gov This can lead to the release of cytochrome c and the activation of caspases, key enzymes in the apoptotic cascade. mdpi.comscielo.org Studies in various cancer cell lines have demonstrated the induction of apoptosis following 5-ALA-PDT. encyclopedia.pub

Necrosis , a form of cell death characterized by cell swelling and lysis, can also be induced by 5-ALA-PDT, particularly at higher doses or under specific conditions. nih.govfrontiersin.org More recently, regulated forms of necrosis, such as necroptosis and pyroptosis, have been identified as potential outcomes. nih.govresearchgate.net Research on mouse breast cancer cells (4T1) and human colon cancer cells (DLD-1) found that 5-ALA-PDT induced inflammatory cell death through necroptosis and pyroptosis rather than apoptosis. nih.govresearchgate.net This was evidenced by the activation of key proteins in these pathways, such as phosphorylated MLKL for necroptosis and cleaved caspase-1 for pyroptosis. nih.govresearchgate.net

Autophagy , a cellular process of self-digestion, has also been identified as a response to 5-ALA-PDT. nih.gov In some cell lines, such as PC12 and CL1-0, 5-ALA-PDT was found to induce autophagic cell death, which was mediated by the activation of AMP-activated protein kinase (AMPK). nih.gov

Table 2: Cell Death Pathways Induced by 5-ALA-PDT in In Vitro Models

| Cell Line | Cell Death Pathway(s) | Key Mediators | Reference(s) |

|---|---|---|---|

| PC12, CL1-0 | Autophagy, Apoptosis | AMP-activated protein kinase (AMPK), Caspase-9, Caspase-3 | nih.gov |

| 4T1 (mouse breast cancer) | Necroptosis, Pyroptosis | Phosphorylated MLKL, Cleaved caspase-1 | nih.govresearchgate.net |

| DLD-1 (human colon cancer) | Necroptosis, Pyroptosis | Phosphorylated MLKL, Cleaved caspase-1 | nih.govresearchgate.net |

| Human glioma cells | Apoptosis | Caspases | encyclopedia.pub |

Chemical Synthesis and Derivatization of 5 Ammoniolevulinic Acid

Classical Synthetic Routes to 5-Ammoniolevulinic Acid

Historically, the chemical synthesis of 5-aminolevulinic acid has been approached through various multi-step sequences, often starting from readily available chemical feedstocks. nottingham.ac.uk Common starting materials have included 2-hydroxypyridine, tetrahydrofurfurylamine, and furfurylamine. rsc.orgscispace.com However, these classical routes are often hampered by drawbacks such as the use of toxic intermediates and the need for rigorous reaction conditions. rsc.orgscispace.com

Green Chemistry Approaches in this compound Synthesis

In response to the environmental and economic drawbacks of classical methods, green chemistry principles have been increasingly applied to the synthesis of 5-aminolevulinic acid. A key focus has been the use of renewable resources, with biomass-derived methyl levulinate (ML) emerging as a promising starting material. rsc.orgresearchgate.net This approach aligns with the goal of creating more sustainable and cost-effective production pathways. rsc.orgscispace.com

One innovative green method employs copper(II) bromide (CuBr₂) as a bromination reagent for methyl levulinate. rsc.orgrsc.org This reagent offers higher selectivity and activity compared to the traditionally used and more hazardous liquid bromine. rsc.orgrsc.org The synthesis proceeds through the bromination of ML to produce methyl 5-bromolevulinate, followed by ammoniation and acidolysis to yield 5-aminolevulinic acid. This process has demonstrated high yields of up to 64% with a purity exceeding 95%. rsc.orgscispace.comrsc.org The use of CuBr₂, a less toxic and more easily handled reagent, represents a significant advancement in making the synthesis of 5-aminolevulinic acid safer and more environmentally friendly. rsc.org

Enzymatic and Biocatalytic Synthesis of this compound

Nature employs two primary biosynthetic pathways for the production of 5-aminolevulinic acid: the C4 (Shemin) pathway and the C5 pathway. frontiersin.orgnih.govmdpi.com These natural routes have inspired the development of enzymatic and biocatalytic methods for its synthesis.

The C4 pathway , found in animals, yeast, and some bacteria, involves the condensation of succinyl-CoA and glycine (B1666218), a reaction catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) with pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. frontiersin.orgnih.govmdpi.comwikipedia.org In contrast, the C5 pathway , prevalent in plants, algae, and many bacteria, synthesizes 5-aminolevulinic acid from glutamate (B1630785) in a three-step enzymatic process. nih.govmdpi.comnih.gov This pathway utilizes glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde (B1620169) aminotransferase. wiley.com

Biocatalytic production often leverages genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to overproduce 5-aminolevulinic acid. nih.govacs.org For instance, E. coli strains have been engineered to co-express NADP-dependent malic enzyme and ALA synthase from Rhodobacter sphaeroides, leading to enhanced production. jmb.or.kr Another strategy involves the use of whole-cell biocatalysts. For example, immobilized engineered E. coli has been developed to efficiently convert glutamate to 5-aminolevulinic acid via the C5 pathway. rsc.org One such system achieved a conversion of 63.51% after six catalytic cycles, producing 20.89 g of ALA from 42.42 g of glutamate. rsc.org

A novel in vitro enzymatic cascade has also been developed, utilizing a five-enzyme system to produce 5-aminolevulinic acid from α-ketoglutarate and glycine. acs.org This system first generates succinyl-CoA, which is then converted to 5-aminolevulinic acid by ALAS. acs.org These biocatalytic approaches offer a sustainable alternative to chemical synthesis, often with high specificity and yield. rsc.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of 5-aminolevulinic acid is a significant area of research, driven by the need to improve its properties for various applications. rsc.orgingentaconnect.com

Structural Modifications and Their Rationale

Structural modifications of 5-aminolevulinic acid are primarily aimed at enhancing its cellular uptake and controlling its release. rsc.orgingentaconnect.com The zwitterionic nature of 5-aminolevulinic acid at physiological pH can limit its ability to cross lipophilic biological membranes. ingentaconnect.comunige.ch To address this, esterification of the carboxylic acid group is a common strategy. The synthesis of alkyl esters, such as methyl and hexyl esters, has proven to be an effective and straightforward approach to increase lipophilicity. rsc.orgingentaconnect.com

Other modifications include the creation of amide derivatives and the synthesis of analogues with altered backbones, such as 3-oxa and 3-thia analogues. rsc.org More complex derivatives, including dendrimers carrying multiple 5-aminolevulinic acid units and conjugates with biomolecules like sugars, vitamins, and peptides, have also been developed to target specific cells or tissues. rsc.orgucl.ac.uk For example, a dendrimeric prodrug with nine 5-aminolevulinic acid units linked to a tumor-homing peptide has been synthesized to enhance delivery to cancer cells. ucl.ac.uk Recently, a fluorinated analog, 3-fluoro-5-aminolevulinic acid, has been synthesized in both racemic and enantiopure forms. acs.orgnih.govacs.org

Spectroscopic and Analytical Characterization of Derivatives

The characterization of 5-aminolevulinic acid derivatives relies on a suite of spectroscopic and analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups and confirm the formation of new bonds, such as in fullerene nanoconjugates of 5-aminolevulinic acid. researchgate.net UV-Vis spectroscopy is also employed to characterize the electronic properties of these derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for elucidating the precise chemical structure of newly synthesized analogues. acs.org For nanoparticle-based delivery systems, techniques like nanoparticle tracking analysis (NTA), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to determine particle size, morphology, and distribution. researchgate.netnih.gov The stability and release kinetics of 5-aminolevulinic acid from its derivatives can be studied using diffusion cells and high-performance liquid chromatography (HPLC). rsc.orgnih.gov Furthermore, fluorescence and reflectance spectroscopy are valuable non-invasive techniques for evaluating the in vivo behavior of these derivatives. nih.gov

Prodrug Strategies and Delivery Systems (Theoretical, Non-Clinical)

The development of prodrugs and advanced delivery systems for 5-aminolevulinic acid is a key strategy to overcome its inherent limitations, such as poor lipophilicity and stability. ingentaconnect.comnih.gov These approaches aim to enhance its delivery across biological barriers and to specific cellular targets. rsc.org

Esterification of the carboxylic acid group is the most common prodrug strategy, creating more lipophilic molecules that can more easily diffuse through cell membranes. rsc.orgingentaconnect.com Once inside the cell, these esters are hydrolyzed by cellular esterases to release the active 5-aminolevulinic acid. ingentaconnect.com Dendrimers and other polymeric conjugates represent a more advanced prodrug approach, allowing for the delivery of multiple 5-aminolevulinic acid molecules in a single construct, potentially increasing the intracellular concentration. rsc.orgucl.ac.uk

Nanotechnology offers a versatile platform for creating sophisticated delivery systems. nih.gov Various nanocarriers, including liposomes, polymeric nanoparticles, and hollow mesoporous silica (B1680970) nanoparticles, have been investigated for the encapsulation and delivery of 5-aminolevulinic acid. nih.govacs.org For instance, folic acid-functionalized hollow mesoporous silica nanoparticles have been designed for targeted delivery to cancer cells. acs.org Theoretical studies using density functional theory (DFT) have explored the potential of carbon and boron-nitride nanotubes as delivery vehicles for 5-aminolevulinic acid. rsc.org These computational models help in understanding the interactions between the drug and the carrier, guiding the design of more effective delivery systems. rsc.org Stimuli-responsive nanosystems, which release their payload in response to specific triggers in the cellular microenvironment (e.g., pH, glutathione (B108866) concentration), are also a promising area of theoretical and early-stage research. nih.govfrontiersin.org

Advanced Analytical Methodologies for 5 Ammoniolevulinic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 5-ALA, providing the necessary separation from complex sample matrices before quantification. frontiersin.org Both liquid and gas chromatography have been extensively adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) is a frequently utilized tool for the quantification of 5-ALA. oup.com To overcome the challenge of its poor UV absorbance, HPLC methods often incorporate a derivatization step to convert 5-ALA into a fluorescent compound, enabling highly sensitive fluorescence detection (FLD). researchgate.nettandfonline.com Common derivatization agents include fluorescamine (B152294) or a combination of acetylacetone (B45752) and formaldehyde. researchgate.nettandfonline.com

A method using fluorescamine for pre-column derivatization involves mixing the 5-ALA sample with a fluorescamine-acetone solution and a borate (B1201080) buffer, allowing the reaction to proceed at room temperature before injection. nih.gov Another approach employs a post-column derivatization with acetylacetone and formaldehyde. tandfonline.com The resulting fluorescent derivative is then detected with excitation and emission wavelengths typically around 370 nm and 460 nm, respectively. tandfonline.com

Alternatively, Evaporative Light Scattering Detection (ELSD) has been explored as a detection method that does not require derivatization, simplifying the analytical process. lsmu.lt HPLC-ELSD methods have proven to be accurate and reliable for quantifying 5-ALA in human skin extracts. lsmu.lt

Table 1: Comparison of Selected HPLC Methods for 5-ALA Quantification

Method Column Mobile Phase Detection Lowest Limit of Quantification (LLOQ) Reference HPLC-ELSD (Method A) YMC-Pack Hydrosphere C18 in series with Hichrom Hypersil H5ODS 0.1% TFA in water with 2% ACN ELSD 20 µg/mL oup.com HPLC-ELSD (Method B) ACE 3AQ 0.05% TFA in water ELSD 8.4 µg/mL oup.com HPLC-FLD Not Specified Methanol/water/glacial acetic acid (49.5:49.5:1, v/v/v) Fluorescence (Ex: 370 nm, Em: 460 nm) after derivatization 0.31 µg/mL nih.gov HPLC-FLD Phenomenex Jupiter C18 Not Specified Fluorescence after derivatization with fluorescamine 400 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for 5-ALA analysis. frontiersin.org Because 5-ALA is not sufficiently volatile for direct GC analysis, a derivatization step is mandatory. cuni.cz Silylation is a common derivatization strategy, using reagents like N-methyl-(N-trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) to react with both the amino and carboxyl functional groups of 5-ALA. cuni.czresearchgate.net This process increases volatility and produces characteristic fragments upon electron ionization in the mass spectrometer, aiding in identification and quantification. cuni.cz

The GC-MS method has been successfully applied to determine 5-ALA concentrations in plant leaves. researchgate.netscience.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity of the method can be significantly enhanced compared to the full scan mode. science.gov One study reported a limit of detection of 0.05 ppm in SIM mode, representing a substantial increase in sensitivity over conventional colorimetric methods. science.gov

Table 2: GC-MS Method for 5-ALA Analysis in Plant Leaves

Parameter Details Reference Derivatization Agent N-methyl-(N-trimethylsilyl) trifluoroacetamide (MSTFA) mdpi.com Incubation 85°C for 35 min mdpi.com Linear Range (Full Scan) 10-200 ppm researchgate.net Linear Range (SIM) 0.1-20 ppm researchgate.net Limit of Detection (Full Scan) 6 ppm researchgate.net Limit of Detection (SIM) 0.05 ppm researchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural verification and detailed molecular analysis of 5-ALA and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary tool for the unambiguous structural elucidation of 5-ALA and its derivatives. researchgate.netuminho.pt ¹H NMR spectra provide detailed information about the chemical environment of protons within the molecule. For instance, in studies of 5-ALA ester cages, characteristic signals for the 5-aminolevulinic acid moiety appear at chemical shifts (δ) of approximately 2.78-2.89 ppm for the α- and β-methylene protons (-CH₂) and 3.98-4.09 ppm for the δ-methylene protons. uminho.pt ¹³C NMR confirms the presence of key functional groups, such as the ester carbonyl group, which shows signals around δ 171.47-171.80 ppm in derivatives. uminho.pt NMR is also used to investigate the stability of 5-ALA in aqueous solutions and its coordination with metal ions, such as zinc(II), by observing shifts in the resonance signals. researchgate.net

Table 3: Characteristic ¹H NMR Chemical Shifts for 5-ALA

Proton Group Typical Chemical Shift (δ) in D₂O Reference α-CH₂ (C3 Protons) ~2.71 ppm (triplet) researchgate.net β-CH₂ (C4 Protons) ~2.90 ppm (triplet) researchgate.net δ-CH₂ (C5 Protons) ~4.13 ppm (singlet) researchgate.net

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the highly sensitive and specific quantification of small molecules like 5-ALA in complex biological samples. frontiersin.orgoup.com This method can directly measure 5-ALA in urine and other biological fluids, often without the need for chemical derivatization. biomedres.us The high sensitivity of LC-MS/MS is crucial for metabolomic studies and for detecting low concentrations of 5-ALA in samples such as blood, urine, or tissues. frontiersin.orgnih.gov

LC-MS/MS assays have been developed with very low limits of quantification, reaching levels as low as 0.005 to 0.05 µM. nih.gov This allows for precise measurement in applications like monitoring for acute porphyrias or in metabolomic profiling to assess changes in related metabolites, such as citrate (B86180) and α-ketoglutarate, following 5-ALA administration. biomedres.usmdpi.com

Table 4: Performance of LC-MS/MS Methods for 5-ALA Quantification

Sample Type Method Lower Limit of Quantification (LLOQ) Reference Urine LC-MS/MS 1.4 µmol/L lsmu.lt Fluids or Tissues LC-MS/MS 0.05-0.005 µM cuni.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Electrochemical Detection Methods

Electrochemical sensors represent a promising and developing frontier for the detection of 5-ALA. nih.gov These methods offer potential advantages of simplicity, low cost, and portability, making them suitable for point-of-care applications. nih.govresearchgate.net The development of these sensors often involves the use of nanomaterials to enhance sensitivity and accuracy. nih.gov

Nanomaterial-based electrochemical sensors, including amperometric sensors, can be designed for the detection of biomarkers in samples like urine. nih.govmdpi.com For instance, zinc-doped manganese oxide nanocomposites have been designed as non-enzymatic electrochemical sensors with high sensitivity. researchgate.net Furthermore, optical nanobiosensors have been demonstrated for the intracellular monitoring of processes initiated by 5-ALA, such as the release of cytochrome c during photodynamic therapy-induced apoptosis. scielo.br While still an area of active research, these methods hold significant potential for future diagnostic and monitoring applications involving 5-ALA. nih.gov

Compound Names

Table 5: List of Chemical Compounds

Imaging Techniques (e.g., Fluorescence-Based, without clinical application)